synthesis of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
synthesis of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
An In-Depth Technical Guide to the Synthesis of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
Abstract
This technical guide provides a comprehensive and scientifically-grounded methodology for the , a specialized derivative of the angiotensin II receptor antagonist, Eprosartan. This isotopically labeled, hydroxylated, and esterified analog is of significant interest for applications in drug metabolism studies, pharmacokinetic research, and as an internal standard for advanced analytical techniques. The guide elucidates a logical retrosynthetic analysis, a detailed step-by-step synthetic protocol, and the rationale behind key experimental choices. All procedures are designed to be self-validating, supported by authoritative references, and supplemented with clear data presentation and process visualization to aid researchers and drug development professionals.
Introduction: Eprosartan and its Specialized Derivatives
Eprosartan is a potent, non-biphenyl, non-tetrazole angiotensin II receptor blocker (ARB) utilized in the management of hypertension.[1][2] It exerts its therapeutic effect by selectively blocking the AT₁ receptor, which inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby reducing blood pressure.[2][3]
The synthesis of highly specific derivatives of active pharmaceutical ingredients (APIs) is crucial for advancing drug development. The target molecule, 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester, incorporates three key modifications:
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Hydroxylation and Reduction : The conversion of the acrylic acid side chain to a 1-hydroxy-1,2-dihydropropyl moiety mirrors a potential metabolic pathway. The study of such metabolites is essential for understanding the drug's biotransformation and identifying active or inactive products. The structure of this hydroxylated form is documented as a known related substance.[4][5]
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Deuterium Labeling (-d3) : The incorporation of stable isotopes, such as deuterium, creates a molecule that is chemically identical to its parent but has a different mass.[6] This makes it an ideal internal standard for quantitative mass spectrometry-based assays (LC-MS), enabling precise measurement of the non-labeled drug in biological matrices.[6]
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Dimethyl Ester Formation : Esterification of the two carboxylic acid groups enhances solubility in organic solvents, facilitating purification and chemical handling. The simple dimethyl diester of Eprosartan is a known derivative.[7]
This guide details a robust synthetic route to this complex target molecule, designed for clarity, reproducibility, and scientific integrity.
Retrosynthetic Analysis and Strategic Rationale
A logical retrosynthetic analysis is paramount for devising an efficient synthetic plan. The target molecule is dissected into key, readily accessible building blocks.
The primary disconnection is at the C-C bond formed during the construction of the hydroxylated side chain, suggesting an aldol-type addition or a related nucleophilic addition reaction. The ester groups can be introduced by direct esterification or, more strategically, carried through the synthesis from protected precursors. The deuterium label is best incorporated early in the synthesis using a commercially available deuterated starting material to ensure isotopic stability.
This leads to two key synthons:
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Key Intermediate A : Methyl 4-((2-(butyl-d3)-5-formyl-1H-imidazol-1-yl)methyl)benzoate. This is the core imidazole aldehyde, containing the deuterium label and one of the methyl ester groups.
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Key Intermediate B : A nucleophilic C2 synthon derived from 2-(thiophen-2-yl)acetic acid, such as its corresponding methyl ester for direct use in a condensation reaction.
The forward synthesis will therefore focus on the independent preparation of these intermediates followed by their strategic coupling to construct the target molecule.
Overall Synthetic Workflow
The proposed synthesis follows a convergent approach, maximizing efficiency by preparing the main fragments separately before their final coupling.
Caption: Overall Synthetic Workflow.
Detailed Experimental Protocols
Disclaimer: All procedures described herein are intended for use by qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Synthesis of Key Intermediate A: Methyl 4-((2-(butyl-d3)-5-formyl-1H-imidazol-1-yl)methyl)benzoate
This multi-step synthesis builds the core imidazole aldehyde from a deuterated precursor. The synthesis of the non-deuterated parent imidazole aldehyde is well-documented in the literature, providing a strong foundation for this protocol.[8]
Step 1: Preparation of 2-(Butyl-d3)-1H-imidazole
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Rationale: This step introduces the stable d3-label at the terminal position of the butyl group. The Pinner reaction converts the deuterated nitrile to an imidate salt, which is then cyclized.
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Suspend pentanenitrile-5,5,5-d3 (1.0 eq) in anhydrous methanol and cool to 0°C.
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Bubble dry hydrogen chloride gas through the solution until saturation.
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Seal the vessel and stir at room temperature for 24 hours.
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Remove the solvent under reduced pressure to yield the crude imidate salt.
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Dissolve the crude salt in a suitable solvent and react with an appropriate diaminoethane derivative to form the imidazole ring, based on established procedures.
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Purify by column chromatography to yield 2-(butyl-d3)-1H-imidazole.
Step 2: Iodination and Formylation
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Rationale: Iodination at the 4 and 5 positions of the imidazole ring provides handles for regioselective functionalization. One iodo group is subsequently replaced with a formyl group, and the other is removed via hydrogenation. This is a common strategy for preparing 1,2,5-trisubstituted imidazoles.[9]
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Following the procedure described by Wittenberger et al., treat 2-(butyl-d3)-1H-imidazole with iodine and sodium carbonate to yield 2-(butyl-d3)-4,5-diiodoimidazole.[8]
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Protect the imidazole nitrogen (e.g., with SEM-Cl) to facilitate regioselective lithiation.
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Cool a solution of the protected diiodoimidazole in anhydrous THF to -78°C and add n-butyllithium dropwise.
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After stirring, add anhydrous DMF to introduce the formyl group at the 5-position.
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Quench the reaction and work up to yield the protected 4-iodo-5-formyl intermediate.
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Deprotect the imidazole nitrogen under acidic conditions.
Step 3: N-Alkylation and Deiodination
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Rationale: The imidazole nitrogen is alkylated with methyl 4-(bromomethyl)benzoate, a key intermediate in many sartan syntheses, to install the carboxybenzyl moiety.[10] The final deiodination step reveals the desired aldehyde.
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Combine 2-(butyl-d3)-4-iodo-5-formyl-1H-imidazole (1.0 eq), methyl 4-(bromomethyl)benzoate (1.1 eq), and potassium carbonate (2.0 eq) in DMF.
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Heat the mixture at 80°C for 4 hours.
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After cooling, perform an aqueous workup and extract with ethyl acetate. Purify the crude product by chromatography.
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Dissolve the resulting iodo-aldehyde in methanol and subject it to catalytic hydrogenation (H₂, 1 atm) over Palladium on carbon (10% w/w).
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Filter the catalyst and concentrate the filtrate to yield Key Intermediate A .
Synthesis of Key Intermediate B: Methyl 2-(thiophen-2-yl)acetate
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Rationale: This is a standard Fischer esterification to prepare the nucleophilic component for the key coupling reaction.
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Dissolve 2-(thiophen-2-yl)acetic acid (1.0 eq) in anhydrous methanol.
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Add a catalytic amount of concentrated sulfuric acid (approx. 2% v/v).
-
Reflux the mixture for 6 hours.
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Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to yield Key Intermediate B .
Final Coupling and Product Formation
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Rationale: An aldol-type condensation is employed to form the C-C bond and directly install the hydroxyl group. Lithium diisopropylamide (LDA) is used to generate the enolate of Intermediate B, which then attacks the aldehyde of Intermediate A.
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In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of LDA in anhydrous THF by adding n-butyllithium to diisopropylamine at -78°C.
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Add a solution of Key Intermediate B (1.1 eq) in THF dropwise to the LDA solution at -78°C and stir for 30 minutes to ensure complete enolate formation.
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Slowly add a solution of Key Intermediate A (1.0 eq) in THF to the enolate solution.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and perform a standard aqueous workup. Extract the product with ethyl acetate.
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Dry the combined organic layers, concentrate, and purify the resulting diastereomeric mixture by column chromatography (silica gel, hexane:ethyl acetate gradient).
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Combine fractions containing the product to yield 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester .
Product Characterization and Data Summary
Thorough characterization is essential to confirm the identity, purity, and structure of the final product and key intermediates.
| Technique | Purpose | Expected Observations for Final Product |
| ¹H NMR | Structural Elucidation | Absence of olefinic proton from the propenoic acid moiety. Presence of new signals for the CH-OH and adjacent CH protons. Characteristic signals for the imidazole, thiophene, and phenyl rings, and the two OCH₃ groups. Absence of a signal for the terminal CH₃ of the butyl group. |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to all expected carbons. Shift of carbons in the modified side chain consistent with reduction and hydroxylation. |
| ²H NMR | Deuterium Label Confirmation | A signal corresponding to the -CD₃ group, confirming the location of the isotopic label. |
| HRMS (ESI+) | Molecular Formula Verification | A precise m/z value corresponding to the [M+H]⁺ ion for C₂₅H₂₇D₃N₂O₅S. |
| HPLC | Purity Assessment | A single major peak indicating high purity (>98%). Chiral HPLC can be used to separate and quantify the diastereomers. |
| FT-IR | Functional Group Analysis | Broad O-H stretch (~3400 cm⁻¹), C=O stretch for esters (~1730 cm⁻¹), aromatic C-H and C=C stretches. |
Conclusion
This guide presents a detailed and robust synthetic strategy for the preparation of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester. By employing a convergent approach built upon established chemical transformations, this protocol provides a reliable pathway for accessing this valuable compound for advanced pharmaceutical research. The rationale-driven methodology, coupled with detailed characterization guidelines, ensures that researchers can confidently produce and validate this complex molecule, thereby supporting critical studies in drug metabolism and bioanalysis.
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